molecular formula C6H8ClN3 B163964 5-Chloro-6-ethylpyrimidin-4-amine CAS No. 130129-59-8

5-Chloro-6-ethylpyrimidin-4-amine

Cat. No. B163964
CAS RN: 130129-59-8
M. Wt: 157.6 g/mol
InChI Key: OWYYGBFPJMRGCG-UHFFFAOYSA-N
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Description

5-Chloro-6-ethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.60 . This compound is used in research .


Synthesis Analysis

The synthesis of pyrimidines, such as 5-Chloro-6-ethylpyrimidin-4-amine, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The exact synthesis process for 5-Chloro-6-ethylpyrimidin-4-amine is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-ethylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with a chlorine atom, and the 6th position is substituted with an ethyl group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-Chloro-6-ethylpyrimidin-4-amine and related compounds play a significant role in chemical synthesis and structural analysis. For instance, the regioselective displacement reaction of similar compounds has been extensively studied, revealing the formation of products like 5-bromo-2-chloro-6-methylpyrimidin-4-amine. Such reactions are crucial for understanding the structural dynamics and crystallization properties of these compounds. The intramolecular and intermolecular interactions observed in their crystalline networks, such as OH–N and OH–O hydrogen bonds, significantly contribute to the stabilization of their crystal structures (Doulah et al., 2014).

Computational Chemistry and Molecular Docking

Compounds structurally similar to 5-Chloro-6-ethylpyrimidin-4-amine have been the subject of intense computational chemistry studies. These studies often involve quantum mechanical calculations to optimize molecular structure and electronic energies. The molecular docking techniques provide insights into their potential biological activities. For instance, certain pyrimidin-amine derivatives have been investigated for their role as potential alpha-2-imidazoline receptor agonists, showing significant applications in the treatment of hypertension (Aayisha et al., 2019).

Reaction Mechanism Studies

Studies on the amination reactions of chloro-substituted pyrimidines have shed light on the reaction mechanisms, including the influence of halogens and the accessibility of certain positions in the pyrimidine nucleus on the reaction pathways. The findings from these studies have implications for the synthesis of new compounds and understanding the chemical behavior of pyrimidine derivatives (Rasmussen & Plas, 2010).

Pharmaceutical Research

In the pharmaceutical realm, derivatives of pyrimidin-amine are frequently synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. The synthesis processes often involve the cyclization of certain precursors followed by nucleophilic substitution reactions. The biological activity of these compounds is then assessed through various experimental models to determine their efficacy and potential as therapeutic agents (Chhabria et al., 2007).

Safety and Hazards

The safety data sheet for 5-Chloro-6-ethylpyrimidin-4-amine is not available in the retrieved literature .

properties

IUPAC Name

5-chloro-6-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYYGBFPJMRGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447971
Record name 4-Pyrimidinamine, 5-chloro-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-ethylpyrimidin-4-amine

CAS RN

130129-59-8
Record name 5-Chloro-6-ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130129-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 5-chloro-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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